molecular formula C10H9FO2 B11910215 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 507477-15-8

2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11910215
CAS No.: 507477-15-8
M. Wt: 180.17 g/mol
InChI Key: ZQGAJXJDRFRXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom and a methoxy group on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde and cyclohexanone.

    Cyclization Reaction: The key step involves a cyclization reaction where the benzaldehyde derivative reacts with cyclohexanone under acidic or basic conditions to form the indanone core.

    Fluorination and Methoxylation:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of intermediates.

    Solvent Extraction: Employing solvents like dichloromethane or ethyl acetate for the extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indanone core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of 2-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular processes.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the fluorine and methoxy groups, resulting in different chemical properties.

    4-Fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but without the methoxy group.

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.

Uniqueness: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications.

Properties

CAS No.

507477-15-8

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-fluoro-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO2/c1-13-9-4-2-3-6-7(9)5-8(11)10(6)12/h2-4,8H,5H2,1H3

InChI Key

ZQGAJXJDRFRXAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(C2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.